molecular formula C8H13N5 B2581533 4-(Azidomethyl)-1-tert-butylpyrazole CAS No. 1823319-68-1

4-(Azidomethyl)-1-tert-butylpyrazole

Cat. No.: B2581533
CAS No.: 1823319-68-1
M. Wt: 179.227
InChI Key: SESYKRVSGMDENX-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-tert-butylpyrazole is a chemical building block of significant interest in medicinal chemistry and materials science. Its structure incorporates two key functional groups: a tert-butyl-protected pyrazole ring and a reactive azidomethyl moiety. The pyrazole ring is a privileged scaffold in drug discovery, often contributing to pharmacological activity and metabolic stability . The azide group (-N₃) is highly versatile, enabling this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . This makes this compound a valuable intermediate for the efficient and selective synthesis of more complex molecules, such as triazole-linked conjugates, which can be designed for applications in chemical biology and polymer science. In a pharmaceutical context, azidomethyl heterocycles are critically important as potential genotoxic impurities (GTIs) that must be strictly controlled and monitored in active pharmaceutical ingredients (APIs) . Analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for detecting and quantifying these impurities at trace (sub-ppm) levels to ensure drug safety and comply with ICH M7 regulatory guidelines . Researchers should handle this compound with care, as organic azides can be thermally unstable and require appropriate safety precautions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(azidomethyl)-1-tert-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-8(2,3)13-6-7(5-11-13)4-10-12-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYKRVSGMDENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Azidomethyl 1 Tert Butylpyrazole and Analogous Structures

Primary Synthetic Routes to Pyrazole (B372694) Scaffolds

The construction of the pyrazole ring is a fundamental step in the synthesis of 4-(azidomethyl)-1-tert-butylpyrazole and its analogs. Several robust methodologies have been developed for this purpose, including cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions.

Cyclocondensation Reactions from 1,3-Dicarbonyl Compounds and Hydrazines

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This classical approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide variety of substituted pyrazoles. The reaction proceeds through the condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The regioselectivity of this reaction can be a concern when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, potentially leading to a mixture of isomeric products. However, by carefully selecting the starting materials and reaction conditions, a degree of control over the regiochemical outcome can be achieved. For the synthesis of a 1-tert-butylpyrazole derivative, tert-butylhydrazine would be the hydrazine component of choice.

Reactant 1Reactant 2ProductConditions
1,3-Dicarbonyl CompoundHydrazine DerivativeSubstituted PyrazoleAcid or base catalysis
AcetylacetonePhenylhydrazine1,3,5-Trimethyl-1-phenylpyrazoleVaries
Malondialdehydetert-Butylhydrazine1-tert-ButylpyrazoleVaries

1,3-Dipolar Cycloaddition Strategies in Pyrazole Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful method for constructing the pyrazole ring. In this context, diazo compounds or nitrile imines serve as the three-atom component (the 1,3-dipole), which reacts with an alkyne or an alkene as the two-atom component (the dipolarophile) to form a pyrazole or pyrazoline ring, respectively.

This method offers a high degree of regiochemical control, which is a significant advantage over classical condensation methods. The electronics of the substituents on both the dipole and the dipolarophile influence the regioselectivity of the cycloaddition. For instance, the reaction of a terminal alkyne with a diazoalkane typically yields a 3-substituted or 3,5-disubstituted pyrazole.

1,3-DipoleDipolarophileProduct
DiazoalkaneAlkynePyrazole
Nitrile ImineAlkenePyrazoline

Multicomponent Reaction Approaches for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazoles. mdpi.com These reactions often involve a cascade of elementary steps, leading to the rapid assembly of the pyrazole core from simple and readily available starting materials.

For example, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can directly yield highly substituted pyrazoles. nih.gov The versatility of MCRs allows for the generation of a diverse library of pyrazole derivatives by simply varying the starting components.

Introduction of the Azidomethyl Moiety

Once the pyrazole scaffold is in place, the next critical step is the introduction of the azidomethyl group at the desired position, in this case, the 4-position of the 1-tert-butylpyrazole ring. This is typically achieved through nucleophilic substitution or by functional group transformation of a precursor.

Nucleophilic Substitution Reactions for Azide (B81097) Formation

A common and effective method for introducing an azide group is through the nucleophilic substitution of a suitable leaving group with an azide salt, typically sodium azide. tutorchase.com In the context of synthesizing this compound, this would involve the preparation of a precursor bearing a good leaving group on the methyl group at the 4-position of the pyrazole ring.

A plausible synthetic route involves the initial preparation of 4-(halomethyl)-1-tert-butylpyrazole, for example, 4-(chloromethyl)- or 4-(bromomethyl)-1-tert-butylpyrazole. This intermediate can then be treated with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to effect the SN2 displacement of the halide and form the desired this compound. tutorchase.com

SubstrateReagentProduct
4-(Chloromethyl)-1-tert-butylpyrazoleSodium AzideThis compound
4-(Bromomethyl)-1-tert-butylpyrazoleSodium AzideThis compound

Strategies for Regioselective Azidomethyl Group Integration on Pyrazole Ring Systems

Achieving the regioselective introduction of the azidomethyl group at the 4-position of the pyrazole ring is crucial. Direct functionalization of the pyrazole ring at the 4-position can be challenging due to the electronic nature of the ring. Therefore, a common strategy involves the initial introduction of a functional group at the 4-position that can be readily converted to the azidomethyl group.

One of the most effective methods for regioselectively functionalizing the 4-position of a pyrazole is the Vilsmeier-Haack reaction. nih.govnih.gov This reaction utilizes a Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like DMF) to introduce a formyl group (-CHO) onto the pyrazole ring, yielding a pyrazole-4-carbaldehyde. nih.govnih.gov

The resulting 1-tert-butylpyrazole-4-carbaldehyde serves as a versatile intermediate. semanticscholar.org This aldehyde can be reduced to the corresponding alcohol, (1-tert-butyl-1H-pyrazol-4-yl)methanol, using a reducing agent such as sodium borohydride. semanticscholar.org The alcohol can then be converted to a halomethyl derivative (e.g., chloromethyl) by treatment with a halogenating agent like thionyl chloride. semanticscholar.org Finally, as described in the previous section, the halomethyl group can undergo nucleophilic substitution with sodium azide to yield the target compound, this compound. semanticscholar.org

This multi-step approach ensures the precise and regioselective installation of the azidomethyl group at the desired 4-position of the 1-tert-butylpyrazole core.

Specific Synthetic Pathways to this compound

While a direct, single-step synthesis for this compound is not prominently documented, its preparation can be logically devised through the functionalization of pre-synthesized pyrazole intermediates. Two primary pathways are proposed: the conversion from a halomethyl-substituted pyrazole and an alternative route from a hydroxymethyl-substituted pyrazole.

Pathway 1: Nucleophilic Substitution from a Halomethyl Precursor

This is the most direct and efficient proposed route. It commences with the synthesis of the 1-tert-butylpyrazole core, followed by functionalization at the 4-position to install a halomethyl group (e.g., chloromethyl or bromomethyl), which serves as an excellent electrophile for the subsequent introduction of the azide moiety.

Formation of the Pyrazole Core: The synthesis can begin with the construction of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Reduction to Alcohol: The aldehyde is reduced to the corresponding alcohol, (1-(tert-butyl)-1H-pyrazol-4-yl)methanol, using a standard reducing agent like sodium borohydride (NaBH₄).

Halogenation: The hydroxymethyl group is then converted to a more reactive chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂). This yields the key intermediate, 1-tert-butyl-4-(chloromethyl)-1H-pyrazole.

Azide Incorporation: The final step is a nucleophilic substitution reaction where the chloromethyl intermediate is treated with sodium azide (NaN₃). This Sₙ2 reaction displaces the chloride ion to yield the target compound, this compound.

Pathway 2: Conversion from a Hydroxymethyl Precursor via an Activated Intermediate

An alternative strategy involves activating the hydroxymethyl group with a sulfonylating agent to create a good leaving group, which is then displaced by the azide nucleophile.

Synthesis of Hydroxymethyl Precursor: As in the first pathway, (1-(tert-butyl)-1H-pyrazol-4-yl)methanol is synthesized.

Activation of the Hydroxyl Group: The alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N). This converts the hydroxyl group into a mesylate or tosylate, respectively, which are excellent leaving groups.

Nucleophilic Azide Substitution: The resulting sulfonate ester is then reacted with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF). The azide ion displaces the mesylate or tosylate group to form this compound.

The following table summarizes the key steps and reagents for these proposed synthetic pathways.

Pathway Step Starting Material Reagents and Conditions Product
1 11-tert-butyl-1H-pyrazole-4-carbaldehydeNaBH₄, Methanol, 0°C to RT(1-(tert-butyl)-1H-pyrazol-4-yl)methanol
2(1-(tert-butyl)-1H-pyrazol-4-yl)methanolSOCl₂, Dichloromethane, 0°C1-tert-butyl-4-(chloromethyl)-1H-pyrazole
31-tert-butyl-4-(chloromethyl)-1H-pyrazoleNaN₃, DMF, Room TemperatureThis compound
2 1(1-(tert-butyl)-1H-pyrazol-4-yl)methanolMsCl, Et₃N, Dichloromethane, 0°C(1-(tert-butyl)-1H-pyrazol-4-yl)methyl methanesulfonate
2(1-(tert-butyl)-1H-pyrazol-4-yl)methyl methanesulfonateNaN₃, DMF, Room TemperatureThis compound

Advanced Synthetic Techniques and Methodological Advancements

Modern synthetic methodologies offer significant improvements in efficiency, safety, and scalability for the synthesis of heterocyclic compounds like this compound. Flow chemistry and advanced catalytic methods are particularly relevant.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a powerful alternative to traditional batch synthesis for both pyrazole formation and, crucially, azide incorporation.

Enhanced Safety in Azide Synthesis: Organic azides, particularly low molecular weight ones, can be thermally unstable and potentially explosive. Flow chemistry minimizes the reaction volume at any given time, significantly reducing the risks associated with the accumulation of hazardous intermediates. The rapid heat and mass transfer in microreactors provides superior temperature control, preventing exothermic runaway reactions that can occur in large-scale batch processes.

Improved Reaction Efficiency: The high surface-area-to-volume ratio in flow reactors allows for more efficient mixing and heat exchange, often leading to dramatically reduced reaction times and increased yields compared to batch methods.

Scalability and Automation: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and reproducible than scaling up batch reactors. These systems are also amenable to automation, allowing for precise control over reaction parameters and high-throughput screening of conditions.

For the synthesis of this compound, the final nucleophilic substitution step is an ideal candidate for a flow process. A solution of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole could be merged with a stream of sodium azide solution in a heated microreactor, allowing for rapid and safe conversion to the final product.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign.

Catalysis in Pyrazole Formation: The formation of the pyrazole ring itself can be achieved through various catalytic methods. For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines, a classic route to pyrazoles, can be catalyzed by Lewis acids like scandium triflate (Sc(OTf)₃) or metal catalysts such as copper, ruthenium, and iron complexes. organic-chemistry.orgacs.org These catalysts can improve reaction rates, yields, and regioselectivity, especially for the synthesis of complex or highly substituted pyrazoles. organic-chemistry.org For example, copper-catalyzed cycloaddition reactions of sydnones and alkynes provide a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org

Catalysis in Azide Incorporation: While the nucleophilic substitution of an alkyl halide with sodium azide is a robust reaction, its efficiency can be enhanced using phase-transfer catalysis (PTC). mdma.ch In the biphasic reaction between an organic-soluble substrate (like 1-tert-butyl-4-(chloromethyl)-1H-pyrazole) and an aqueous-soluble azide salt, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336), facilitates the transfer of the azide anion into the organic phase. mdma.chprinceton.edu This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate and often allowing for milder reaction conditions. princeton.eduijirset.com This method avoids the need for expensive and high-boiling point polar aprotic solvents. ijirset.com

Technique Application in Synthesis Key Advantages Example Catalyst/Condition
Flow Chemistry Nucleophilic substitution with NaN₃Enhanced safety, rapid reaction times, precise temperature control, ease of scalability.Heated microreactor, short residence times.
Catalytic Pyrazole Synthesis Formation of the 1-tert-butylpyrazole coreIncreased reaction rates, higher yields, improved regioselectivity.Sc(OTf)₃, Copper(I) iodide, Ruthenium(II) complexes. acs.org
Phase-Transfer Catalysis (PTC) Azide incorporation via nucleophilic substitutionFaster reactions, milder conditions, avoidance of polar aprotic solvents, use of aqueous azide solutions. mdma.chijirset.comQuaternary ammonium salts (e.g., Aliquat 336, TBAB).

Chemical Reactivity and Transformation Pathways of 4 Azidomethyl 1 Tert Butylpyrazole

Reactions Involving the Azide (B81097) Group

The azide functional group is renowned for its participation in a variety of powerful and selective chemical transformations.

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.govrsc.org It is anticipated that 4-(Azidomethyl)-1-tert-butylpyrazole would readily participate in this transformation in the presence of a terminal alkyne and a suitable copper(I) catalyst.

Mechanistic Investigations of CuAAC

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the stable triazole ring. The reaction is known for its high efficiency and reliability across a wide range of substrates.

Regioselectivity Considerations in Triazole Formation

A key feature of the CuAAC reaction is its high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. nih.gov This is a direct consequence of the copper-catalyzed mechanism, which overcomes the formation of the 1,5-regioisomer that is often observed in uncatalyzed thermal azide-alkyne cycloadditions. It is therefore expected that the reaction of this compound with any terminal alkyne under CuAAC conditions would yield the corresponding 1-((1-(tert-butyl)-1H-pyrazol-4-yl)methyl)-4-substituted-1H-1,2,3-triazole.

For applications where the use of a potentially cytotoxic copper catalyst is undesirable, SPAAC offers a bioorthogonal alternative. magtech.com.cnnih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a catalyst. The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition. It is highly probable that this compound would react efficiently with various strained alkynes, such as dibenzocyclooctynes (DBCO) or bicyclo[6.1.0]nonynes (BCN), to form the corresponding triazole product. medchemexpress.com

The reaction rates for SPAAC are highly dependent on the structure of the cyclooctyne. Below is a representative table of second-order rate constants for the reaction of a simple azide with various cyclooctynes, illustrating the tunable nature of this reaction.

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)
Cyclooctyne (OCT)~10⁻³
Monofluorinated Cyclooctyne (MOFO)~10⁻²
Difluorinated Cyclooctyne (DIFO)~10⁻¹
Dibenzocyclooctyne (DBCO)~10⁻¹
Bicyclo[6.1.0]nonyne (BCN)~1

Note: This table presents generalized data for the reactivity of a generic azide and is for illustrative purposes only. Specific rates for this compound would require experimental determination.

The Staudinger ligation is a classic reaction that involves the reaction of an azide with a phosphine (B1218219) bearing an electrophilic trap (typically an ortho-ester). ysu.amsigmaaldrich.comthermofisher.com The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide bond. This reaction is highly chemoselective and bioorthogonal. This compound would be expected to react with an appropriately designed phosphine reagent to form a ligation product. In the absence of an electrophilic trap, the reaction, known as the Staudinger reduction, would lead to the formation of the corresponding amine, 4-(aminomethyl)-1-tert-butylpyrazole, and a phosphine oxide byproduct. nih.gov

The general mechanism of the Staudinger reaction is depicted below:

Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide.

Formation of a Phosphazide (B1677712): A linear phosphazide intermediate is formed.

Dinitrogen Extrusion: The phosphazide loses a molecule of nitrogen gas to form an aza-ylide.

Hydrolysis (Reduction) or Intramolecular Trapping (Ligation): In the presence of water, the aza-ylide is hydrolyzed to an amine and a phosphine oxide. In the Staudinger ligation, the aza-ylide is trapped intramolecularly by an electrophile to form a stable amide bond.

Organic azides are known to be thermally and photochemically labile, decomposing with the extrusion of dinitrogen to form highly reactive nitrene intermediates. The subsequent reactivity of the nitrene is dependent on its electronic state (singlet or triplet) and the surrounding molecular environment.

Thermal Decomposition: Upon heating, this compound would likely decompose to form the corresponding nitrene. This nitrene could then undergo a variety of transformations, including C-H insertion, rearrangement (such as a Curtius-type rearrangement if an adjacent carbonyl were present), or dimerization to form an azo compound. The specific products would depend on the reaction conditions (e.g., solvent, temperature, presence of trapping agents).

Photochemical Decomposition: Similarly, photolysis of this compound with UV light would generate the nitrene intermediate. Photochemical methods often provide milder conditions for nitrene generation compared to thermolysis and can sometimes lead to different product distributions. nih.gov

Due to the high reactivity and potential for explosive decomposition of organic azides, any studies involving their thermal or photochemical decomposition should be conducted with extreme caution and on a small scale.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Influence of the tert-Butyl Group on Reaction Kinetics and Selectivity

The tert-butyl group at the N1 position exerts a significant influence on the reactivity of the pyrazole (B372694) ring, primarily through steric and, to a lesser extent, electronic effects. nih.govrsc.org

Steric Effects: The most prominent feature of the tert-butyl group is its large steric bulk. This bulkiness hinders the approach of reagents to the adjacent positions, namely the N2 and C5 atoms.

Kinetics: The rate of reactions occurring at or near the N1-substituted part of the ring will be decreased due to steric hindrance. For example, in a hypothetical electrophilic substitution at the C5 position, the approach of the electrophile would be sterically impeded, leading to slower reaction rates compared to a pyrazole with a smaller N1-substituent like a methyl group. nih.gov

Selectivity: The steric hindrance can enhance the regioselectivity of reactions. In cases where a reaction could potentially occur at either the C3 or C5 position, the tert-butyl group will strongly disfavor attack at the C5 position, thereby directing reactants to the C3 position, assuming it is electronically accessible. Studies on other heterocyclic systems have shown that bulky tert-butyl groups can be exploited to bias regioselectivity. nih.gov

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This effect increases the electron density of the pyrazole ring, which should, in principle, activate it towards electrophilic attack. However, this activating effect is generally modest and often overshadowed by the powerful steric effects. stackexchange.com This electron donation can also influence the basicity of the pyrazole ring.

Table 2: Hypothetical Relative Reaction Rates for Electrophilic Bromination at C5

N1-SubstituentRelative Rate (Predicted)Primary Influencing Factor
-H100Baseline
-CH₃90Minor steric hindrance
-CH(CH₃)₂ (Isopropyl)45Moderate steric hindrance
-C(CH₃)₃ (tert-Butyl)15Significant steric hindrance

Note: The values in this table are illustrative and intended to demonstrate the principle of steric hindrance on reaction kinetics.

Computational and Theoretical Investigations of 4 Azidomethyl 1 Tert Butylpyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 4-(azidomethyl)-1-tert-butylpyrazole, these calculations help in understanding its stability, electronic properties, and potential for various chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry and electronic properties of pyrazole (B372694) derivatives. researchgate.netresearchgate.neteurjchem.com For this compound, DFT calculations, typically using functionals like B3LYP with a 6-31G* basis set, are employed to determine the optimized molecular geometry. researchgate.net These studies reveal key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Calculated Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthN1-N2 (pyrazole)1.35 Å
C3-N2 (pyrazole)1.33 Å
C4-C5 (pyrazole)1.39 Å
C4-C(azidomethyl)1.50 Å
C(azidomethyl)-N(azide)1.48 Å
N(azide)-N(azide)1.25 Å
N(azide)-N(azide)1.15 Å
Bond AngleN1-N2-C3111.5°
C3-C4-C5106.0°
C4-C(azidomethyl)-N(azide)110.0°
Dihedral AngleC5-C4-C(azidomethyl)-N(azide)~60°

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound, the key rotational bonds are between the pyrazole ring and the azidomethyl group, and within the tert-butyl group. The rotation around the C4-C(azidomethyl) bond is of particular interest as it determines the orientation of the reactive azide (B81097) functionality with respect to the pyrazole ring.

Computational methods can be used to map the potential energy surface as a function of the dihedral angles of these bonds. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such studies would likely indicate that the bulky tert-butyl group restricts the conformational freedom of the molecule. The preferred conformation of the azidomethyl group will be a balance between steric hindrance and potential electronic interactions with the pyrazole ring.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the azidomethyl group, particularly the antibonding orbitals of the azide. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net This analysis is crucial for understanding the molecule's behavior in reactions such as cycloadditions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: These values are representative and derived from general knowledge of similar pyrazole derivatives. Specific computational data for this compound is not available in the cited literature.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

A key reaction of the azidomethyl group is the 1,3-dipolar cycloaddition. rsc.orgnih.gov Computational studies can be used to locate the transition state structures for the cycloaddition of this compound with various dipolarophiles. The geometry of the transition state provides insights into the concerted or stepwise nature of the reaction. Analysis of the imaginary frequency of the transition state confirms that it is a true saddle point on the potential energy surface connecting reactants and products.

For the thermal decomposition of the azide, which can proceed via a nitrene intermediate, transition state analysis can help to elucidate the mechanism of nitrogen extrusion and the subsequent reactions of the highly reactive nitrene.

By mapping the entire reaction pathway, from reactants through transition states to products, a comprehensive understanding of the reaction mechanism can be achieved. researchgate.net This involves calculating the energies of all stationary points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical factor in determining the reaction rate.

For the 1,3-dipolar cycloaddition of this compound, computational studies would likely explore the regioselectivity of the reaction with unsymmetrical dipolarophiles by comparing the activation barriers for the formation of different regioisomers. mdpi.com In the case of thermal decomposition, reaction pathway mapping could reveal competing pathways, such as intramolecular cyclization versus intermolecular reactions of the nitrene intermediate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.org While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential chemical behavior and reactivity based on studies of analogous pyrazole derivatives and organic azides.

Theoretical Descriptors and Their Correlation with Chemical Behavior and Reactivity

The chemical behavior and reactivity of this compound are governed by a combination of electronic, steric, and hydrophobic properties. In a QSAR/QSPR context, these are quantified by theoretical molecular descriptors. For this specific molecule, the key structural features are the pyrazole ring, the azidomethyl group at the 4-position, and the tert-butyl group at the 1-position.

Key Theoretical Descriptors and Their Expected Influence:

Electronic Descriptors: These descriptors are crucial for understanding the reactivity of the azido (B1232118) group, which is known to participate in 1,3-dipolar cycloaddition reactions. acs.orgnih.govresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting cycloaddition reactivity. nih.gov The energy gap between the HOMO of a dipolarophile and the LUMO of the azide (or vice-versa) dictates the reaction rate. For this compound, the electron-donating or -withdrawing nature of the substituted pyrazole ring will modulate these frontier orbital energies.

Mulliken and Natural Bond Orbital (NBO) Charges: The charge distribution across the molecule, particularly on the nitrogen atoms of the azido group and the pyrazole ring, influences its interaction with other molecules. nih.gov These charges can be correlated with the regioselectivity of its cycloaddition reactions.

Steric Descriptors: The bulky tert-butyl group is expected to have a significant steric influence.

Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule. The large volume of the tert-butyl group can sterically hinder the approach of reactants to the pyrazole ring and the azidomethyl group.

Sterimol Parameters: These parameters (L, B1, B5) provide a more detailed description of the shape of a substituent and are useful in rationalizing steric effects on reaction rates and binding affinities.

Topological Descriptors: These indices are derived from the graph representation of the molecule and encode information about its connectivity and branching.

Connectivity Indices (e.g., Chi indices): These have been shown to correlate with a variety of physicochemical properties and biological activities in pyrazole derivatives. hilarispublisher.com

Shape Indices (e.g., Kappa indices): These describe different aspects of the molecular shape and can be important for understanding how the molecule fits into an active site or interacts with a surface.

Quantum-Chemical Descriptors: A wide array of descriptors can be calculated using quantum chemistry methods. researchgate.net

Chemical Hardness and Softness: These global reactivity indices, derived from HOMO and LUMO energies, provide insight into the stability and reactivity of the molecule.

Fukui Functions: These descriptors are used to predict the local reactivity of different atomic sites within the molecule, indicating which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net For this compound, Fukui functions could pinpoint the most reactive nitrogen atom in the azido group.

A hypothetical QSAR study on a series of 4-(azidomethyl)-1-substituted-pyrazoles might reveal that electronic descriptors of the azidomethyl group are the primary drivers of its cycloaddition reactivity, while steric descriptors related to the N1-substituent (like the tert-butyl group) modulate the accessibility of the reactive site.

Table 1: Hypothetical Correlation of Theoretical Descriptors with Properties of this compound

Descriptor Class Specific Descriptor Example Potential Correlated Property/Behavior
Electronic LUMO Energy Reactivity in normal-electron-demand 1,3-dipolar cycloadditions
NBO charge on terminal azide nitrogen Regioselectivity of cycloaddition reactions
Steric Molecular Volume Steric hindrance affecting reaction rates with bulky reagents
Sterimol L parameter of tert-butyl group Influence on binding affinity to a hypothetical biological target
Topological First-order Chi index (¹χ) General correlation with physicochemical properties like boiling point

Development of Predictive Models for Reaction Outcomes

Predictive models for the reaction outcomes of this compound would likely focus on its most characteristic reaction: the 1,3-dipolar cycloaddition of the azide group. Computational chemistry offers powerful tools to model and predict the kinetics and thermodynamics of such reactions. mdpi.com

Modeling 1,3-Dipolar Cycloadditions:

The 1,3-dipolar cycloaddition is a cornerstone of "click chemistry," and its mechanism has been extensively studied computationally. acs.orgnih.gov For this compound reacting with an alkene or alkyne, a predictive model would typically involve the following steps:

Reactant and Transition State Geometry Optimization: Using quantum mechanical methods like Density Functional Theory (DFT), the three-dimensional structures of the reactants and the transition state(s) for the cycloaddition are calculated.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is directly related to the reaction rate. Lower activation energies imply faster reactions.

Studies on similar organic azides have shown that activation enthalpies for thermal cycloadditions with simple alkenes and alkynes typically range from 17 to 21 kcal/mol. nih.govresearchgate.net The substituents on both the azide and the dipolarophile can fine-tune these energies. The pyrazole ring in this compound is expected to influence the electronic properties of the azidomethyl group, thereby affecting the activation energy.

Building Predictive QSAR Models:

A QSAR model for the reactivity of a series of substituted pyrazole azides in cycloaddition reactions could be developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.gov

Data Set: A training set of pyrazole azides with known experimental reaction rates would be required.

Descriptor Calculation: A range of theoretical descriptors (as described in 5.3.1) would be calculated for each compound in the training set.

Model Building and Validation: Statistical methods would be used to find a correlation between a subset of the descriptors and the reaction rates. The resulting equation would be the QSAR model. This model's predictive power would then be validated using an external test set of compounds not used in the model's creation.

For instance, a hypothetical QSAR model for the reaction rate constant (log k) of 4-(azidomethyl)-1-substituted-pyrazoles might take the form:

log k = c₀ + c₁(LUMO Energy) + c₂(Sterimol B1) + c₃*(¹χ)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of new, unsynthesized pyrazole derivatives.

Table 2: Components of a Predictive Model for Cycloaddition Reactivity

Model Component Description Relevance to this compound
Quantum Mechanical Calculations (e.g., DFT) Calculation of transition state geometries and activation energies for specific reactions. Provides a first-principles prediction of the reaction rate and regioselectivity with a given dipolarophile.
QSAR/QSPR Models Statistical correlation of molecular descriptors with experimental reactivity data for a series of compounds. Allows for rapid prediction of reactivity for new derivatives without the need for computationally expensive DFT calculations for each compound.

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms over time, providing insight into conformational flexibility and solvent effects. | Can be used to understand how the flexibility of the azidomethyl group and the bulky tert-butyl group might influence the approach of a reactant. |

Advanced Applications in Chemical Sciences

Role as a Building Block in Complex Molecular Architectures

The presence of the azide (B81097) functionality in 4-(Azidomethyl)-1-tert-butylpyrazole is central to its role as a versatile building block. This group can participate in a variety of highly efficient and selective chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" drpress.orgugent.benih.gov. This reaction enables the straightforward and robust formation of a stable 1,2,3-triazole ring, which serves as a linker to connect the pyrazole (B372694) moiety to other molecular fragments.

The primary application of this compound in the synthesis of novel heterocyclic systems lies in its participation in [3+2] cycloaddition reactions. The azide group acts as a 1,3-dipole, which can react with various dipolarophiles, most commonly alkynes, to form five-membered heterocyclic rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent of these reactions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and in excellent yields researchgate.netbeilstein-journals.orgresearchgate.net. In this context, this compound serves as the azide component, which can be reacted with a wide array of terminal alkynes to generate novel pyrazole-triazole hybrid molecules. These hybrid structures are of significant interest in medicinal chemistry and materials science due to the combined properties of the two heterocyclic rings. The pyrazole ring can impart desirable physicochemical properties such as metabolic stability and binding affinity, while the triazole ring provides rigidity and the ability to form hydrogen bonds.

The general scheme for the synthesis of such pyrazole-triazole hybrids is depicted below:

Reactant 1Reactant 2CatalystProduct
This compoundTerminal Alkyne (R-C≡CH)Cu(I)1-tert-Butyl-4-((1-(R)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole

Furthermore, the azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with strained alkynes, such as cyclooctynes. This catalyst-free "click" reaction is particularly useful for biological applications where the toxicity of a copper catalyst is a concern. Additionally, cycloaddition reactions with other unsaturated systems, such as alkenes and nitriles, can lead to the formation of other heterocyclic structures, although these are generally less common than the formation of triazoles. The versatility of the azide group makes this compound a key intermediate for the generation of a diverse library of novel heterocyclic compounds with potential applications in various fields of chemical research.

The efficient and reliable nature of the CuAAC reaction makes this compound a valuable component in the synthesis of macrocycles. Macrocyclization, the formation of large ring structures, can be achieved by reacting a linear precursor containing both an azide and a terminal alkyne group. Alternatively, intermolecular reactions between a bis-azide and a bis-alkyne can also lead to the formation of macrocyclic structures.

In this context, this compound can be incorporated into a linear precursor that also contains an alkyne functionality. Under high-dilution conditions, which favor intramolecular reactions, the azide and alkyne ends of the molecule can react to form a macrocycle containing both a pyrazole and a triazole ring. The resulting macrocycle's structure and properties can be tuned by varying the length and nature of the linker connecting the pyrazole and alkyne moieties. The triazole ring, being a rigid and polar unit, can influence the conformation of the macrocycle and provide sites for hydrogen bonding, which can be important for molecular recognition and self-assembly.

The general principle of using the CuAAC reaction for macrocyclization is a well-established strategy in synthetic chemistry drpress.orgugent.be. By incorporating the 1-tert-butylpyrazole unit, these macrocycles can be endowed with specific steric and electronic properties.

Precursor TypeReactionResulting StructureKey Features
Linear molecule with terminal azide and alkyneIntramolecular CuAACMacrocycleContains pyrazole and triazole rings within the macrocyclic framework.
Bis-azide and Bis-alkyne moleculesIntermolecular CuAACMacrocycle or cyclodimerAlternating pyrazole- and alkyne-derived units linked by triazole rings.

In the realm of supramolecular chemistry, the pyrazole and the newly formed triazole rings can act as recognition sites for other molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. This can lead to the formation of well-ordered supramolecular assemblies, such as self-assembled monolayers, gels, and liquid crystals. The tert-butyl group on the pyrazole ring can also play a role in directing the self-assembly process by providing steric bulk and influencing the solubility of the molecules in different solvents. While specific examples involving this compound are not extensively documented in the provided search results, the fundamental principles of supramolecular chemistry suggest its potential utility in this area.

Material Science Applications

The versatility of this compound extends beyond the synthesis of discrete molecules into the realm of material science. The ability of its azide group to participate in highly efficient "click" reactions makes it an excellent candidate for the synthesis and modification of polymers, the functionalization of surfaces, and the development of novel hybrid materials.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful tool in polymer science for both the synthesis of complex polymer architectures and the post-polymerization modification of existing polymers drpress.orgugent.be. This compound, with its reactive azide group, can be readily employed in these strategies to introduce the 1-tert-butylpyrazole moiety into polymeric structures.

Polymer Synthesis: This compound can be used to synthesize functional polymers in several ways. For instance, if incorporated into a monomer that also contains a polymerizable group (e.g., a vinyl or acrylic group), it can be directly copolymerized with other monomers to create a polymer with pendant pyrazole groups. Alternatively, it can be used in step-growth polymerization by reacting a bis-azide monomer with a bis-alkyne monomer to form a linear polymer where the pyrazole and triazole rings are part of the polymer backbone.

Polymer Modification: A more common application is in the post-polymerization modification of polymers. In this approach, a pre-formed polymer containing alkyne side chains can be reacted with this compound. The CuAAC reaction allows for the efficient "grafting" of the pyrazole-containing unit onto the polymer backbone. This method is highly advantageous as it allows for the precise control over the degree of functionalization and is tolerant of a wide range of other functional groups that may be present in the polymer. This "grafting to" approach is a versatile method for creating functional polymers with tailored properties.

ApplicationStrategyRole of this compoundOutcome
Functional Polymer SynthesisCopolymerization of a pyrazole-containing monomerPart of a monomer unitPolymer with pendant pyrazole groups
Functional Polymer SynthesisStep-growth polymerization with a bis-alkyneAs a bis-azide comonomerPolymer with pyrazole and triazole units in the backbone
Polymer Modification"Grafting to" an alkyne-functionalized polymerAzide-containing modification agentPolymer with grafted pyrazole side chains

The incorporation of the 1-tert-butylpyrazole group can impart new properties to the polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. These modified polymers can find applications in areas such as specialty coatings, membranes, and as ligands in catalysis.

The "click" chemistry approach is also widely used for the functionalization of surfaces to create materials with specific properties. Surfaces that have been pre-functionalized with alkyne groups can be readily modified by reacting them with this compound. This allows for the covalent attachment of the pyrazole moiety to a wide variety of substrates, including silicon wafers, glass, and metal oxides.

This surface modification can be used to alter the surface properties of a material, such as its wettability, adhesion, or biocompatibility. For example, the introduction of the pyrazole group could be used to create a surface that can selectively bind to metal ions, which could be useful for applications in sensing or catalysis. In the development of coatings, incorporating this compound could enhance the thermal stability or change the refractive index of the coating material.

The process of surface functionalization via CuAAC is a robust and versatile method that can be carried out under mild conditions. This makes it suitable for a wide range of materials, including those that are sensitive to harsh reaction conditions. The high efficiency of the click reaction ensures a high density of functionalization on the surface, leading to a significant change in the material's properties.

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. These materials can exhibit unique properties that are not found in either of the individual components. This compound can be used as an organic building block in the synthesis of such hybrid materials.

For example, it can be used to functionalize the surface of inorganic nanoparticles, such as silica or gold nanoparticles, that have been pre-coated with an alkyne-containing silane or thiol. The CuAAC reaction would then covalently link the pyrazole-containing molecule to the surface of the nanoparticle. This can improve the dispersibility of the nanoparticles in organic solvents or polymer matrices, and can also introduce new functionalities to the nanoparticles.

Another approach is to use this compound in the synthesis of metal-organic frameworks (MOFs). While not a direct precursor for MOF synthesis in the traditional sense, it could be used to functionalize the organic linkers used to build the MOF structure. This post-synthetic modification of MOFs can be used to introduce new functional groups into the pores of the MOF, which can be used to tune its properties for applications in gas storage, separation, and catalysis. The development of such hybrid materials is a rapidly growing field, and the use of versatile building blocks like this compound is crucial for the design of new materials with tailored properties.

Chemical Biology and Bioconjugation Methodologies

The azide functional group is a cornerstone of bioconjugation, primarily through its participation in the highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are widely used for labeling and modifying biomolecules. The pyrazole scaffold is also of significant interest in medicinal chemistry and coordination chemistry due to its diverse biological activities and ability to act as a ligand for metal catalysts. The tert-butyl group is often incorporated to enhance steric bulk and modulate solubility and electronic properties.

However, specific studies detailing the use of this compound in the following areas have not been identified in the current body of scientific literature.

Probing Biomolecular Interactions (e.g., protein hydration)

There is no available research demonstrating the application of this compound as a probe for studying biomolecular interactions, such as protein hydration. While azide-containing unnatural amino acids have been utilized as vibrational probes in infrared spectroscopy to report on local protein environments, similar applications for this specific pyrazole derivative are not documented.

Enzyme-Catalyzed Click Reactions and Mechanistic Insights

There is no evidence of this compound being used as a substrate in enzyme-catalyzed click reactions. Furthermore, no mechanistic studies have been published that investigate the kinetics or reaction pathway of this compound in either chemical or enzymatic cycloaddition reactions.

Catalysis and Analytical Chemistry Applications

The structural features of this compound suggest potential applications in catalysis and analytical chemistry. The pyrazole nitrogen atoms can coordinate to metal centers, and the azide group can be transformed into other functionalities.

Precursors for Ligand Design in Catalysis

While pyrazole derivatives are frequently used as ligands in catalysis, there are no published studies that describe the use of this compound as a precursor for the design and synthesis of new ligands. The transformation of the azidomethyl group into a coordinating amine or other functional group to create a chelating ligand, for instance, has not been reported.

Use as Calibration Standards in Analytical Method Development

No analytical methods have been reported that utilize this compound as a calibration standard. Its physical and chemical properties, which would be necessary to establish it as a reliable standard, have not been extensively characterized for this purpose in the available literature.

Future Directions and Emerging Research Avenues

Development of Novel Green and Sustainable Synthetic Strategies

The synthesis of pyrazole (B372694) derivatives is increasingly moving towards greener and more sustainable practices, a trend that is expected to heavily influence the future production of 4-(azidomethyl)-1-tert-butylpyrazole. nih.govrsc.org Current research emphasizes the adoption of methods that minimize hazardous reagents, employ eco-friendly solvents, utilize renewable energy sources, and incorporate recyclable catalysts. nih.gov Strategies such as one-pot multicomponent reactions are gaining prominence as they offer high atom economy and operational simplicity. nih.govias.ac.in For instance, visible-light-promoted synthesis has been successfully applied to other pyrazole derivatives, offering a cost-effective and catalyst-free protocol that could be adapted for azidomethylpyrazoles. nih.gov The use of alternative energy sources like microwave irradiation has also been shown to accelerate reaction times and improve yields in pyrazole synthesis. mdpi.com

Future efforts will likely focus on developing catalytic systems that are not only efficient but also recoverable and reusable, minimizing waste and environmental impact. researchgate.net The exploration of water as a solvent for pyrazole synthesis is another promising area, aligning with the principles of green chemistry. researchgate.net The overarching goal is to create synthetic pathways to this compound and related compounds that are not only high-yielding and efficient but also inherently safer and more environmentally responsible. researchgate.net

Exploration of Underexplored Reactivity Profiles of the Azidomethylpyrazole System

The chemical reactivity of the azidomethylpyrazole system, particularly the interplay between the azide (B81097) moiety and the pyrazole ring, presents a fertile ground for further investigation. While the azide group is well-known for its participation in cycloaddition reactions, its reactivity in the context of the pyrazole scaffold may hold unexplored potential. researchgate.netacs.org Future research is anticipated to delve into novel transformations of the azidomethyl group beyond the standard "click" chemistry. This could include investigations into its behavior under various reaction conditions, such as photochemical or electrochemical stimulation, to unlock new synthetic pathways and functionalizations. mdpi.com

Moreover, the influence of the tert-butyl group at the N1 position on the reactivity of the pyrazole ring and the azidomethyl substituent warrants a more detailed study. Computational approaches, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of the molecule, guiding experimental efforts. researchgate.netnih.govnih.govresearchgate.net Understanding these nuanced reactivity profiles will be crucial for designing novel pyrazole-based compounds with tailored properties for a range of applications, from pharmaceuticals to materials science. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. beilstein-journals.orgrjptonline.org These powerful computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel molecules with desired properties. beilstein-journals.orgresearchgate.netnih.gov For instance, ML models can be trained on large datasets of chemical reactions to predict the feasibility and yield of synthetic routes to new pyrazole derivatives. rjptonline.org This data-driven approach can significantly accelerate the discovery of efficient and sustainable synthetic methodologies. researchgate.net

In the context of materials science, AI can be utilized to design novel energetic materials based on the pyrazole scaffold, predicting properties such as density and thermal stability. researchgate.net By combining combinatorial chemistry with molecular docking and deep learning, it is possible to screen vast virtual libraries of pyrazole-based compounds for specific biological activities, accelerating the drug discovery process. nih.gov The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of pyrazole chemistry.

Potential in Advanced Materials for Specialized Chemical Functions

The unique structural features of this compound, namely the nitrogen-rich pyrazole ring and the energetic azide group, make it a promising building block for advanced materials with specialized functions. researchgate.net A significant area of future research will be its application in the development of novel energetic materials. nih.govnih.gov Nitrated pyrazole-based compounds are known for their high heat of formation, density, and thermal stability, making them attractive for use in explosives, propellants, and pyrotechnics. nih.govnih.govnih.gov The azidomethyl group can further enhance the energetic properties of these materials.

Beyond energetic applications, the pyrazole core is a versatile scaffold for the construction of functional polymers and coordination complexes. acs.org The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The azide group can be used as a handle for post-synthetic modification of these materials through click chemistry, allowing for the introduction of various functional groups.

Advancements in in situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing synthetic processes and ensuring safety, particularly when dealing with energetic compounds. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor these reactions in real-time. mdpi.combirmingham.ac.uk Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates and products as the reaction progresses. mdpi.comnih.govnih.gov

For example, in situ FTIR can be used to track the disappearance of the characteristic azide stretch and the appearance of new vibrational bands corresponding to the reaction product. mdpi.com Benchtop NMR spectroscopy, enhanced by techniques like Signal Amplification by Reversible Exchange (SABRE), allows for the real-time monitoring of reactions even at low concentrations, which is particularly useful for studying azide-alkyne cycloadditions. researchgate.netacs.orgnih.govnih.gov The data obtained from these in situ studies will be invaluable for developing more efficient and controlled synthetic protocols for this compound and its derivatives. researchgate.net

Q & A

What are common synthetic routes for preparing 4-(Azidomethyl)-1-tert-butylpyrazole, and how are reaction conditions optimized?

Basic
A typical approach involves cyclocondensation or substitution reactions. For example, 4-(azidomethyl)pyrazole derivatives can be synthesized via tandem reactions with cyanoacetamides in THF using t-BuOK as a base, forming fused heterocycles like pyrazolo-triazolo-diazepines . Optimization includes solvent choice (e.g., THF for solubility and reactivity) and base strength to minimize side products.

Advanced
Advanced routes employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization. For instance, intermediates with azidomethyl groups undergo Click chemistry with alkynes under pseudo-high dilution to form macrocycles like triazolophanes . Optimization parameters include catalyst loading (e.g., Cu(I) salts), reaction time, and dilution rates to suppress oligomerization.

How can competing reaction pathways be resolved during the synthesis of azidomethyl-containing heterocycles?

Advanced
Competing pathways (e.g., dimerization vs. cyclization) are mitigated by mechanistic studies. Kinetic monitoring via in situ NMR or LC-MS helps identify intermediates. For example, in tandem reactions, controlling stoichiometry and stepwise addition of reagents minimizes off-target products like uncyclized adducts . Computational modeling (DFT) can predict transition states to guide solvent and temperature selection.

What analytical methods are most reliable for characterizing this compound derivatives?

Basic
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regiochemistry and functional group integrity. For example, azidomethyl protons typically resonate at δ 4.3–4.5 ppm in CDCl₃ . High-resolution mass spectrometry (HRMS) validates molecular formulas.

Advanced
Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for stereoisomers or macrocyclic products . Solid-state IR spectroscopy detects azide stretching vibrations (~2100 cm⁻¹) to verify intact azidomethyl groups.

How do solvent and storage conditions influence the stability of azidomethyl-functionalized compounds?

Basic
Azides are sensitive to light, heat, and protic solvents. Storage in anhydrous, aprotic solvents (e.g., THF, DCM) at –20°C under inert gas (N₂/Ar) prevents decomposition. Residual solvents like acetic acid (from buffer systems) must meet purity thresholds to avoid acid-catalyzed degradation .

Advanced
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring quantify degradation products. Solvent effects on azide stability can be modeled using Arrhenius equations to predict shelf-life under varying conditions.

How can contradictions in reported reaction yields for azidomethyl-based cycloadditions be addressed?

Advanced
Discrepancies often arise from trace moisture or oxygen in CuAAC reactions. Rigorous solvent drying (e.g., molecular sieves) and degassing (freeze-pump-thaw cycles) improve reproducibility . Comparative studies under inert (glovebox) vs. ambient conditions quantify oxygen sensitivity. Statistical design of experiments (DoE) identifies critical variables (e.g., catalyst purity, azide/alkyne ratio).

What strategies are effective for synthesizing azidomethyl-functionalized macrocycles?

Advanced
Macrocyclization challenges (e.g., low yields due to intermolecular coupling) are addressed via pseudo-high dilution techniques. For example, slow syringe-pump addition of azidomethyl intermediates to diynyl benzene derivatives in THF ensures intramolecular Click reactions dominate . Computational tools (e.g., molecular dynamics) predict ring strain and guide linker design.

How are pharmacokinetic properties (e.g., ADME) evaluated for azidomethyl-containing drug candidates?

Advanced
In vitro ADME studies include:

  • Absorption: Caco-2 cell monolayers assess permeability.
  • Metabolism: Liver microsome assays identify cytochrome P450-mediated degradation.
  • Excretion: Radiolabeled analogs track renal/biliary clearance .
    Metabolite identification via LC-MS/MS guides structural modifications to enhance stability.

What mechanistic insights exist for tandem reactions involving azidomethyl pyrazoles?

Advanced
Studies suggest a stepwise mechanism: initial nucleophilic attack by cyanoacetamide on the azidomethyl group, followed by cyclization via nitrene intermediates. Trapping experiments with TEMPO confirm radical pathways in some cases . Isotopic labeling (¹⁵N-azides) and kinetic isotope effects (KIE) elucidate rate-determining steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.